tert-Butyl (5-iodopyrimidin-2-yl)carbamate tert-Butyl (5-iodopyrimidin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666160
InChI: InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
SMILES: CC(C)(C)OC(=O)NC1=NC=C(C=N1)I
Molecular Formula: C9H12IN3O2
Molecular Weight: 321.11 g/mol

tert-Butyl (5-iodopyrimidin-2-yl)carbamate

CAS No.:

Cat. No.: VC13666160

Molecular Formula: C9H12IN3O2

Molecular Weight: 321.11 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-iodopyrimidin-2-yl)carbamate -

Specification

Molecular Formula C9H12IN3O2
Molecular Weight 321.11 g/mol
IUPAC Name tert-butyl N-(5-iodopyrimidin-2-yl)carbamate
Standard InChI InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
Standard InChI Key IODZIUFJQHHKNA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=C(C=N1)I
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(C=N1)I

Introduction

Chemical Structure and Key Properties

tert-Butyl (5-iodopyrimidin-2-yl)carbamate features a pyrimidine ring substituted with iodine at position 5 and a tert-butyl carbamate group at position 2. The iodine atom enhances the compound’s reactivity in cross-coupling reactions, while the carbamate group serves as a protecting moiety for amines, improving stability during synthetic processes .

Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂IN₃O₂
Molecular Weight321.11 g/mol
IUPAC Nametert-Butyl (5-iodopyrimidin-2-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1=C(N=CC=C1)I
Log P (Predicted)~2.5 (SILICOS-IT)

Synthesis and Preparation

The synthesis of tert-butyl (5-iodopyrimidin-2-yl)carbamate involves two primary steps: halogenation of pyrimidine and carbamate formation.

Step 1: Halogenation of Pyrimidine

Pyrimidine undergoes iodination at the 5-position. Common methods include:

  • Electrophilic substitution: Using iodine monochloride (ICl) or iodine in the presence of a catalyst (e.g., acetic acid).

  • Nucleophilic aromatic substitution: For electron-deficient pyrimidines, though less common .

Step 2: Carbamate Formation

The iodinated pyrimidine is reacted with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to form the carbamate. Typical conditions include:

  • Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) .

  • Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or tert-butyl alcohol .

  • Temperature: Reflux or room temperature .

Example Reaction:
5-Iodopyrimidin-2-amine+Boc-anhydrideNaHCO3,THFtert-Butyl (5-iodopyrimidin-2-yl)carbamate\text{5-Iodopyrimidin-2-amine} + \text{Boc-anhydride} \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{tert-Butyl (5-iodopyrimidin-2-yl)carbamate}

Chemical Reactivity and Applications

The compound’s iodine and carbamate groups enable diverse reactivity, making it valuable in organic synthesis and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 is a leaving group, allowing substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or basic conditions. This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to form complex heterocycles .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine, enabling further functionalization. This property is critical in peptide synthesis and drug design .

Biological Interactions

  • Enzyme Inhibition: The iodine atom enhances binding to hydrophobic pockets in enzymes, such as kinases or proteases .

  • Radiolabeling: The iodine moiety facilitates incorporation into radiopharmaceuticals for imaging studies .

Comparative Analysis with Analogues

The reactivity and biological activity of tert-butyl (5-iodopyrimidin-2-yl)carbamate differ from halogenated pyrimidine analogues due to iodine’s unique electronic and steric properties.

Property5-Iodo5-Bromo5-Fluoro
ElectrophilicityHighModerateLow
Cross-CouplingEfficientModeratePoor
Biological BindingStrongModerateWeak

Key Observations:

  • Iodine > Bromine > Fluorine: Iodine’s larger size and polarizability favor SNAr and π-stacking interactions, enhancing reactivity and binding affinity .

  • Stability: Iodinated compounds are more stable under oxidative conditions compared to bromo or fluoro analogues .

Research Findings and Case Studies

Kinase Inhibition

Pyrimidine derivatives are known inhibitors of kinases (e.g., EGFR, JAK2). While direct data on this compound is limited, analogous 5-iodopyrimidines exhibit low micromolar IC₅₀ values in kinase assays, suggesting potential as anticancer agents .

Antimicrobial Activity

Iodinated pyrimidines have shown activity against bacterial and fungal pathogens. For example, tert-butyl (5-bromopyrimidin-2-yl)carbamate analogues inhibit bacterial DNA gyrase, a validated antimicrobial target .

Radiolabeling

The iodine atom enables incorporation into radiopharmaceuticals. For instance, tert-butyl (5-iodopyridin-3-yl)carbamate derivatives are used in positron emission tomography (PET) imaging probes .

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